N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a synthetic organic compound. It is characterized by its complex structure, which includes multiple functional groups such as amides, ethers, and fluorinated aromatic rings. Compounds like this are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dioxolo group: This step might involve the use of protecting groups and subsequent deprotection.
Attachment of the fluorophenyl group: This can be done via nucleophilic substitution reactions.
Formation of the final amide linkage: This often involves coupling reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds would require optimization of each step to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The presence of multiple functional groups suggests that it could interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
- N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
Uniqueness
The presence of the fluorophenyl group in the compound of interest might confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro- or bromo-substituted analogs.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN4O7S/c1-40-24-10-5-19(14-25(24)41-2)11-12-33-28(37)4-3-13-36-30(39)22-15-26-27(43-18-42-26)16-23(22)35-31(36)44-17-29(38)34-21-8-6-20(32)7-9-21/h5-10,14-16H,3-4,11-13,17-18H2,1-2H3,(H,33,37)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDWGQJPJDXORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC=C(C=C5)F)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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